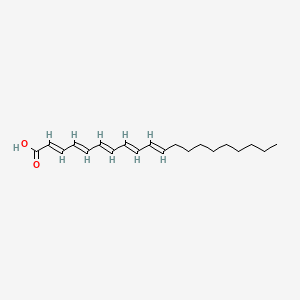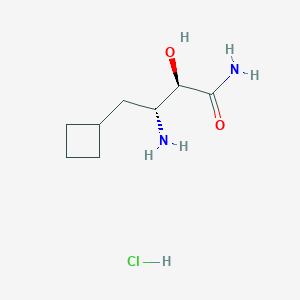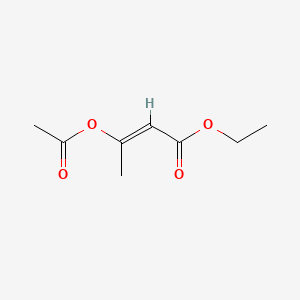
Ethyl 3-(acetoxy)isocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C8H12O4. It is a derivative of isocrotonic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ester functional group and the presence of an acetoxy group, which makes it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(acetoxy)isocrotonate typically involves the esterification of isocrotonic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the semihydrogenation of ethyl tetrolate using palladium on barium sulfate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetoxy group can be replaced by other nucleophiles under basic conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted esters.
Ester Hydrolysis: Isocrotonic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 3-(acetoxy)isocrotonate finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 3-(acetoxy)isocrotonate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The acetoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are mediated by specific enzymes or chemical catalysts that target the ester bond .
Comparaison Avec Des Composés Similaires
Ethyl isocrotonate: A similar ester with a different substituent group.
Isocrotonic acid: The parent acid from which ethyl 3-(acetoxy)isocrotonate is derived.
Crotonic acid: The trans isomer of isocrotonic acid.
Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
27750-19-2 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl (E)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
VSCUAMOPAHJJTA-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/OC(=O)C |
SMILES canonique |
CCOC(=O)C=C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)

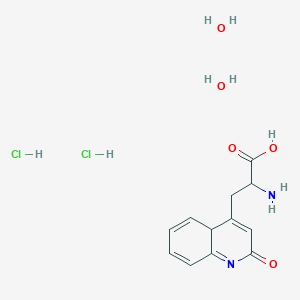
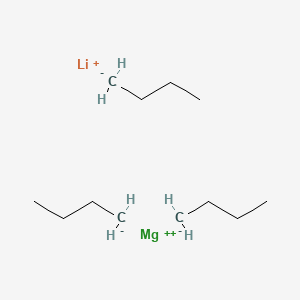
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
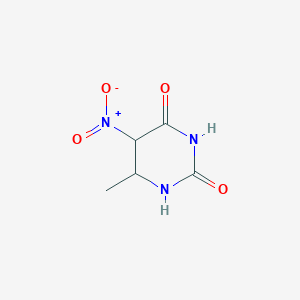
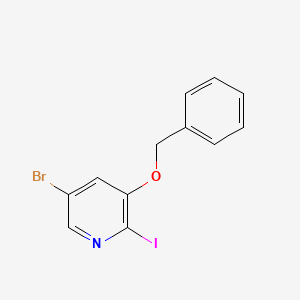
![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
